The Mechanism of Action of PU141 on p300: An In-depth Technical Guide
The Mechanism of Action of PU141 on p300: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PU141 is a pyridoisothiazolone-derived selective inhibitor of the histone acetyltransferase (HAT) p300 and its paralog, CREB-binding protein (CBP). By directly targeting the catalytic activity of p300/CBP, PU141 induces a state of histone hypoacetylation, leading to the modulation of gene expression programs critical for cell growth and proliferation. This guide provides a comprehensive overview of the mechanism of action of PU141, with a focus on its effects on p300. It includes detailed experimental protocols, quantitative data on its activity, and visualizations of its impact on key signaling pathways.
Introduction to p300 and PU141
The E1A-associated protein p300 (also known as EP300 or KAT3B) is a transcriptional co-activator that plays a pivotal role in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[1] A key function of p300 is its intrinsic histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This post-translational modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription.[2] Beyond histones, p300 also acetylates a wide range of non-histone proteins, including transcription factors, thereby modulating their activity and stability.[3] Given its central role in gene regulation, the dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1]
PU141 is a selective inhibitor of p300/CBP, demonstrating anti-proliferative effects in a variety of cancer cell lines and anti-tumor activity in preclinical models.[4] In silico modeling and molecular dynamics simulations suggest that PU141 exhibits a high binding affinity and stability within the active site of the p300 HAT domain.[5] This interaction inhibits the enzymatic activity of p300, leading to a global reduction in histone acetylation and the downregulation of p300-dependent gene expression.
Quantitative Data on PU141 Activity
The following tables summarize the available quantitative data on the biological activity of PU141.
Table 1: In Vitro Cellular Activity of PU141
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| SK-N-SH | Neuroblastoma | 0.48 | [4] |
| HCT116 | Colon Carcinoma | >25 | [4] |
| A549 | Lung Carcinoma | >25 | [4] |
| MCF7 | Breast Carcinoma | >25 | [4] |
| U87-MG | Glioblastoma | >25 | [4] |
Table 2: In Silico Binding Affinity of PU141 for p300
| Parameter | Value | Method | Reference |
| Binding Free Energy | -20.62 kcal/mol | Molecular Dynamics Simulation | [5] |
Table 3: In Vivo Antitumor Efficacy of PU141
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| Neuroblastoma (NB-1643) | 40 mg/kg/day, i.p. | Significant | [6] |
| Neuroblastoma (LA1-55n) | 40 mg/kg/day, i.p. | Significant | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the mechanism of action of PU141 on p300.
p300 Histone Acetyltransferase (HAT) Activity Assay
This protocol is designed to quantitatively measure the enzymatic activity of p300 in the presence of inhibitors like PU141. This assay can be adapted from commercially available kits (e.g., SensoLyte® HAT (p300) Assay Kit).[7][8][9]
Materials:
-
Recombinant human p300 enzyme
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Histone H3 peptide (or other suitable substrate)
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Acetyl-CoA
-
PU141 (or other test inhibitors)
-
HAT assay buffer
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Thiol-detecting fluorogenic reagent
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96-well microplate
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Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of PU141 in DMSO. Further dilute in HAT assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted PU141 solutions. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control (assay buffer only).
-
Add the p300 enzyme to all wells except the no-enzyme control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and add the thiol-detecting fluorogenic reagent. This reagent reacts with the CoASH produced during the acetyl-transfer reaction.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation/emission = 389/513 nm).
-
Calculate the percent inhibition for each PU141 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Acetylation
This protocol details the detection of changes in global histone acetylation levels in cells treated with PU141.
Materials:
-
Cancer cell lines (e.g., SK-N-SH, HCT116)
-
PU141
-
Cell lysis buffer
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Acid extraction buffer for histones
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BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
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Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of PU141 (and/or a positive control like SAHA) for a specified time (e.g., 3-24 hours).[4]
-
Harvest the cells and perform histone extraction using an acid extraction method.[4]
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the histone proteins on a high-percentage SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control (e.g., anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative change in histone acetylation levels.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effect of PU141 on cancer cell lines.
Materials:
-
Cancer cell lines
-
PU141
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PU141 for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
In Vivo Neuroblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PU141 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Neuroblastoma cell line (e.g., NB-1643)[6]
-
PU141 formulation for injection
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject neuroblastoma cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer PU141 (e.g., 40 mg/kg/day, intraperitoneally) to the treatment group and vehicle to the control group for a specified duration (e.g., 21 days).[6]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone acetylation, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving p300 and a proposed experimental workflow for characterizing PU141.
p300 in the NF-κB Signaling Pathway
Caption: p300 as a co-activator in NF-κB signaling and its inhibition by PU141.
p300 in Androgen Receptor (AR) Signaling
Caption: Role of p300 in androgen receptor signaling and its disruption by PU141.
Experimental Workflow for PU141 Characterization
Caption: A logical workflow for the comprehensive characterization of PU141.
Conclusion
PU141 is a promising selective inhibitor of the p300/CBP histone acetyltransferases. Its mechanism of action is centered on the direct inhibition of the enzymatic activity of p300, leading to histone hypoacetylation and the subsequent modulation of gene expression. This results in the inhibition of cancer cell proliferation and tumor growth. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of PU141 and other p300 inhibitors, facilitating their development as potential therapeutic agents. Further studies are warranted to fully elucidate the complete spectrum of its cellular effects and to translate its preclinical efficacy into clinical applications.
References
- 1. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CREB-binding protein/p300 are transcriptional coactivators of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. SensoLyte® HAT (p300) Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. SensoLyte® HAT (p300) Assay Kit | ABIN1882470 [antibodies-online.com]
- 9. SensoLyte® HAT (p300) Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
